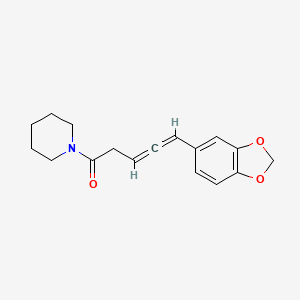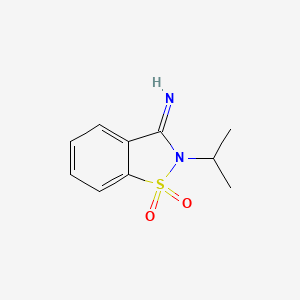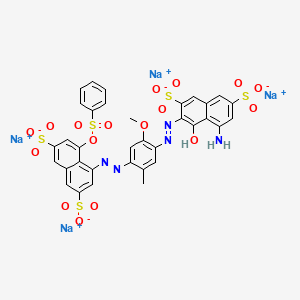
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt is a complex organic compound. It is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is known for its vibrant color properties and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by diazotization of an aromatic amine and subsequent coupling with another aromatic compound to form the azo linkage. The final product is obtained by neutralizing the sulfonic acid groups with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the formation of the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield aromatic amines.
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its use in aqueous environments. The specific pathways involved depend on the application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Reactive Black: Another azo dye with similar structural features but different substituents.
Reactive Blue 230: A compound with a similar azo linkage but different aromatic rings and functional groups.
Reactive Red 228: Similar in structure but with different substituents on the aromatic rings.
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt is unique due to its specific combination of functional groups and azo linkages, which confer distinct color properties and reactivity. Its tetrasodium salt form enhances its solubility and usability in various applications.
Eigenschaften
CAS-Nummer |
67939-43-9 |
|---|---|
Molekularformel |
C34H23N5Na4O17S5 |
Molekulargewicht |
1025.9 g/mol |
IUPAC-Name |
tetrasodium;5-amino-3-[[4-[[8-(benzenesulfonyloxy)-3,6-disulfonatonaphthalen-1-yl]diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N5O17S5.4Na/c1-17-8-26(37-39-33-30(60(50,51)52)12-19-11-21(57(41,42)43)13-24(35)31(19)34(33)40)28(55-2)16-25(17)36-38-27-14-22(58(44,45)46)9-18-10-23(59(47,48)49)15-29(32(18)27)56-61(53,54)20-6-4-3-5-7-20;;;;/h3-16,40H,35H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
AWEUDCQIDNNFEO-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)[O-])OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


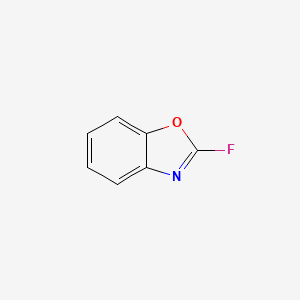
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
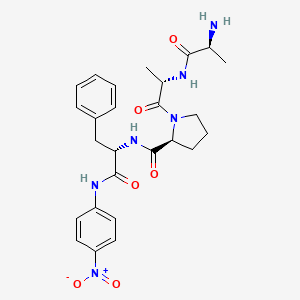

![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
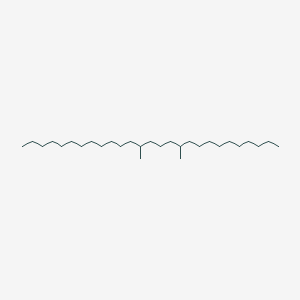
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
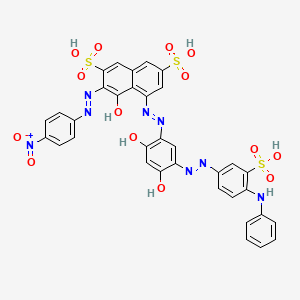
![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)

